molecular formula C26H22F3N3O3S B2957503 [3-amino-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl][3,4-dihydro-2(1H)-isoquinolinyl]methanone CAS No. 939888-58-1

[3-amino-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl][3,4-dihydro-2(1H)-isoquinolinyl]methanone

Cat. No.: B2957503
CAS No.: 939888-58-1
M. Wt: 513.54
InChI Key: UOCCUYJGPBVQJA-UHFFFAOYSA-N
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Description

[3-amino-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl][3,4-dihydro-2(1H)-isoquinolinyl]methanone is a useful research compound. Its molecular formula is C26H22F3N3O3S and its molecular weight is 513.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound is related to a family of compounds that have been studied for their synthetic routes and potential applications in various fields of chemistry and pharmacology. While the specific compound mentioned does not directly appear in the literature, related compounds provide insight into the types of research applications and methodologies employed in their study.

Quinoline Synthesis and Photocyclisation : A study on the synthesis of quinolines, including methods that might be relevant for synthesizing structures similar to the compound , explored the photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. This method offers a pathway for creating complex heterocyclic compounds, potentially applicable to the synthesis and study of the specified compound (Austin et al., 2007).

Aminothienopyrimidines Synthesis : Research on the synthesis of substituted 4-aminothienopyrimidines provides insight into the nucleophilic cleavage of lactam bonds in similar thienopyridine compounds. This synthesis pathway could be relevant for exploring the functionalization and potential applications of the compound , especially in creating derivatives with biological activity (Задорожний, 2013).

Antimicrobial Activity : The synthesis and study of piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles, which are structurally related to the compound , have shown promising antimicrobial activity against various pathogenic strains of bacteria and fungi. This suggests potential research applications of the specified compound in developing new antimicrobial agents (Zaki et al., 2019).

Spectroscopic Properties and Fluorescence : An investigation into the spectroscopic properties of amino-substituted thieno[2,3-b]pyridine compounds revealed insights into their electronic absorption, excitation, and fluorescence properties in different solvents. Such studies could illuminate the photophysical characteristics of the compound , potentially applicable in materials science or as fluorescent probes in biological systems (Al-Ansari, 2016).

Properties

IUPAC Name

[3-amino-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3N3O3S/c1-34-16-7-8-20(35-2)17(11-16)19-12-18(26(27,28)29)21-22(30)23(36-24(21)31-19)25(33)32-10-9-14-5-3-4-6-15(14)13-32/h3-8,11-12H,9-10,13,30H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCCUYJGPBVQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)N4CCC5=CC=CC=C5C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.